
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
Description
N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a synthetic small molecule characterized by a thiazole ring linked to a pyrimidine carboxamide moiety via an ethyl spacer. The 2,6-difluorobenzyl group attached to the amino-oxoethyl chain introduces steric and electronic effects, likely enhancing metabolic stability and target binding.
Propriétés
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N5O2S/c18-12-3-1-4-13(19)11(12)8-22-14(25)7-10-9-27-17(23-10)24-16(26)15-20-5-2-6-21-15/h1-6,9H,7-8H2,(H,22,25)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEWAGAOHSPOQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide, a compound with significant potential in pharmacological applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 447.5 g/mol. The structural configuration includes a pyrimidine core linked to a thiazole moiety, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H19F2N3O4S |
Molecular Weight | 447.5 g/mol |
CAS Number | 1005308-39-3 |
The primary mechanism through which this compound exerts its effects appears to involve inhibition of specific enzymes related to cellular signaling pathways. Notably, it has been identified as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a critical role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs) .
Structure-Activity Relationship (SAR)
SAR studies have revealed that modifications in the chemical structure can significantly affect the compound's potency and selectivity. For instance, variations in the substituents on the pyrimidine ring and the thiazole moiety have been shown to enhance inhibitory activity against NAPE-PLD. The introduction of specific functional groups has resulted in increased binding affinity and selectivity towards the target enzyme .
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-withdrawing groups enhances activity.
- Ring Modifications : Altering the thiazole or pyrimidine ring can lead to improved potency.
- Hydrophobic Interactions : Increasing hydrophobic character often correlates with enhanced biological activity.
Biological Activity and Case Studies
Recent studies have demonstrated the compound's effectiveness in various biological assays:
-
Inhibition of NAPE-PLD : In vitro assays showed that this compound inhibits NAPE-PLD with an IC50 value in the low micromolar range .
Compound IC50 (µM) N-(4-(...)) ~10 Other inhibitors Varies (10 - 50) - Neuropharmacological Effects : In animal models, administration of this compound has been linked to modulation of emotional behavior, suggesting potential applications in treating mood disorders .
- Antimicrobial Activity : Related derivatives have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity .
Comparaison Avec Des Composés Similaires
Urea-Based Thiazolyl-Phenyl Derivatives ()
Compounds 1f , 1g , 2a , and 2b from Molecules (2013) share structural motifs with the target compound, including thiazole and aryl groups. Key differences and implications:
Property | Target Compound | Urea Analogs (e.g., 1f, 1g) |
---|---|---|
Functional Group | Pyrimidine carboxamide | Urea |
Substituents | 2,6-Difluorobenzyl | Trifluoromethyl, benzyloxy, hydroxy |
Molecular Weight | ~376 g/mol (calculated) | 638.1–709.9 g/mol (ESI-MS) |
Melting Point | Not reported | 188–207 °C |
Synthetic Yield | Not reported | 70.7–78.4% |
Key Findings :
- The urea analogs exhibit higher molecular weights due to additional aromatic substituents (e.g., trifluoromethylphenyl).
- Urea groups may enhance hydrogen bonding but reduce metabolic stability compared to carboxamides .
- The target’s difluorobenzyl group likely improves lipophilicity (logP) compared to bulkier benzyloxy or trifluoromethyl groups in 1f and 2a .
Tetrahydropyrimidine Carboxamide (Compound 13b, )
Compound 13b (a G protein-targeted agent) shares a carboxamide group but features a tetrahydropyrimidine core and bis(trifluoromethyl)benzyl substituents:
Property | Target Compound | Compound 13b |
---|---|---|
Core Structure | Pyrimidine | Tetrahydropyrimidine |
Substituents | 2,6-Difluorobenzyl | 2,6-Bis(trifluoromethyl)benzyl |
Synthetic Yield | Not reported | 17% |
Key Features | Fluorine for moderate lipophilicity | CF3 groups for high electronegativity |
Key Findings :
Pivalamide Analog ()
The compound N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1) replaces the pyrimidine carboxamide with a pivalamide group:
Property | Target Compound | Pivalamide Analog |
---|---|---|
Functional Group | Pyrimidine carboxamide | Pivalamide |
Molecular Weight | ~376 g/mol | 367.4 g/mol |
Key Features | Hydrogen-bonding capacity | Steric bulk from pivaloyl group |
Key Findings :
- The pivalamide’s tert-butyl group may reduce solubility and hinder target engagement due to steric effects, whereas the pyrimidine carboxamide in the target enables hydrogen bonding with biological targets .
- The target’s higher molecular weight (~376 vs. 367.4 g/mol) reflects the pyrimidine ring’s contribution to polarity and binding specificity .
Q & A
Q. What are the recommended synthetic pathways and characterization methods for this compound?
The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via cyclization of thiourea intermediates under reflux in aprotic solvents like acetonitrile .
- Step 2 : Coupling the thiazole moiety with a pyrimidine-carboxamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–25°C .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar byproducts .
Characterization : - NMR (1H/13C): Confirm regioselectivity of the thiazole and pyrimidine rings .
- HRMS : Validate molecular weight and isotopic patterns .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or hydrogen bonding .
Q. How do structural features (e.g., thiazole, pyrimidine) influence reactivity or biological interactions?
- Thiazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
- Pyrimidine-carboxamide : Acts as a hydrogen-bond acceptor, critical for target binding (e.g., ATP-binding pockets) .
- 2,6-Difluorobenzyl group : Improves metabolic stability by reducing oxidative metabolism in the liver .
Methodological Insight : Use molecular docking (AutoDock Vina) paired with mutagenesis studies to validate key interactions .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition : Use TR-FRET-based assays (e.g., LanthaScreen™) for IC50 determination against kinases like EGFR or VEGFR .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7) with cisplatin as a positive control .
- Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry to guide formulation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the 2,6-difluorobenzyl group with electron-withdrawing (e.g., -CF3) or bulky groups (e.g., naphthyl) to assess steric/electronic effects on potency .
- Bioisosteric replacements : Substitute the thiazole with oxazole or imidazole to evaluate ring flexibility .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
Q. What strategies address conflicting data in target engagement vs. cellular efficacy?
Q. How can in vivo pharmacokinetic (PK) challenges be mitigated?
- Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve aqueous solubility and reduce clearance .
- Toxicokinetics : Monitor plasma protein binding (equilibrium dialysis) and CYP inhibition (fluorometric assays) .
Contradiction Resolution and Optimization
Q. How to resolve discrepancies between computational binding predictions and experimental IC50 values?
- Ensemble docking : Run multiple docking conformations (Glide SP/XP) to account for protein flexibility .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes for >100 ns to assess stability of predicted poses .
- Alanine scanning : Mutate key binding-site residues to validate computational models .
Q. What analytical methods distinguish degradation products during stability studies?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.